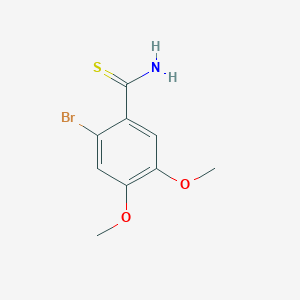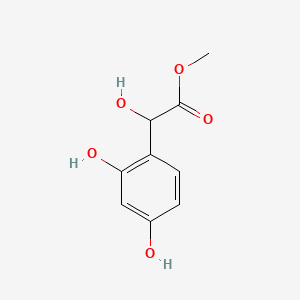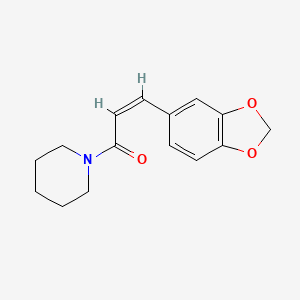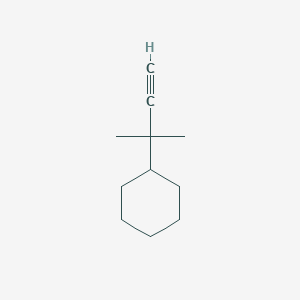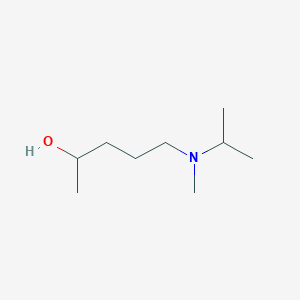
5-(Isopropyl(methyl)amino)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopropyl(methyl)amino)pentan-2-ol is an organic compound with the molecular formula C9H21NO. It is a secondary alcohol and an amine, which makes it a versatile compound in various chemical reactions and applications. The compound is characterized by the presence of an isopropyl group, a methyl group, and an amino group attached to a pentan-2-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropyl(methyl)amino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with isopropylmethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-bromopentan-2-ol in an appropriate solvent such as ethanol.
- Add isopropylmethylamine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Isopropyl(methyl)amino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of 5-(isopropyl(methyl)amino)pentan-2-one.
Reduction: Formation of 5-(isopropyl(methyl)amino)pentane.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Isopropyl(methyl)amino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(Isopropyl(methyl)amino)pentan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the hydroxyl and amino groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pentan-2-ol: A primary alcohol with similar structural features but lacking the amino group.
Isopropylamine: An amine with a similar isopropyl group but without the hydroxyl group.
Methylamine: A simple amine with a methyl group but lacking the pentan-2-ol backbone.
Uniqueness
5-(Isopropyl(methyl)amino)pentan-2-ol is unique due to the combination of its secondary alcohol and amine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
5-[methyl(propan-2-yl)amino]pentan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2)10(4)7-5-6-9(3)11/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
SVHAHEWZTSKPGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
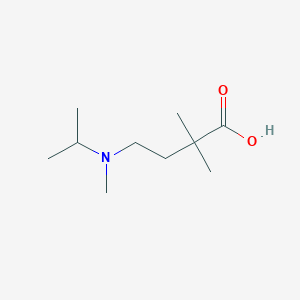
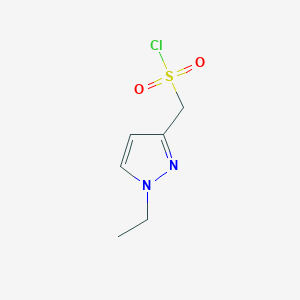
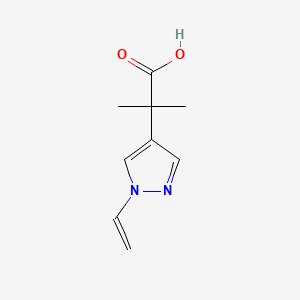
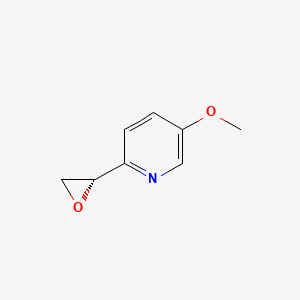
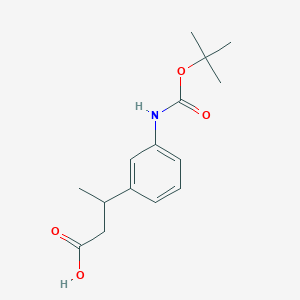
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
